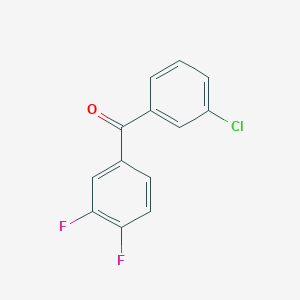
2,4-Dichloro-5-fluorotoluene
Vue d'ensemble
Description
2,4-Dichloro-5-fluorotoluene is a chemical compound with the molecular formula C7H5Cl2F . It is used in various chemical reactions and is an intermediate useful for the production of other chemical compounds .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-fluorotoluene involves several steps. One method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with sulfuric acid to give 2,4-dichloro-5-fluorobenzoic acid, which is then reacted with thionyl chloride to give the desired compound . Another method involves reacting 2,4-dichloro-5-fluoro-1-trichloromethylbenzene with water in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-fluorotoluene is represented by the formula C7H5Cl2F . The molecular weight of this compound is 179.02 . For a more detailed analysis of the molecular structure, techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used .Physical And Chemical Properties Analysis
2,4-Dichloro-5-fluorotoluene is a liquid at room temperature . It has a refractive index of 1.498 . The boiling point is 158 °C at 743 mmHg, and the density is 1.186 g/mL at 25 °C .Applications De Recherche Scientifique
Microwave Spectroscopy and Quantum Chemistry
2,4-Dichloro-5-fluorotoluene is analyzed using molecular jet Fourier transform microwave spectroscopy and quantum chemistry. Its internal rotation and hyperfine effects due to chlorine nuclear quadrupole moment are studied, providing insights into its molecular structure and behavior (Nair et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1,5-dichloro-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWCOCIEGOAZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374179 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorotoluene | |
CAS RN |
86522-86-3 | |
| Record name | 2,4-Dichloro-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


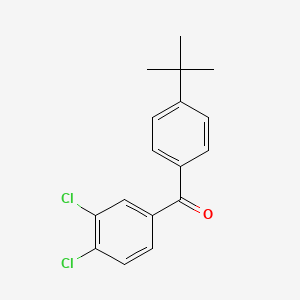
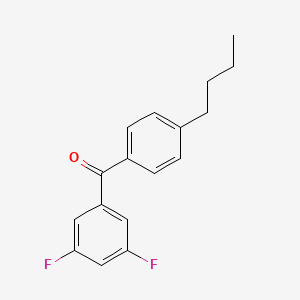


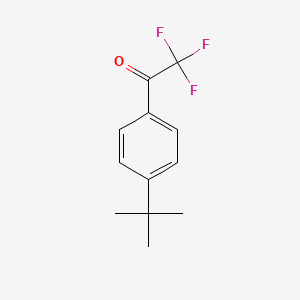
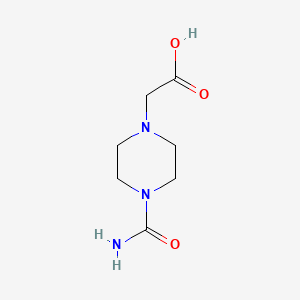
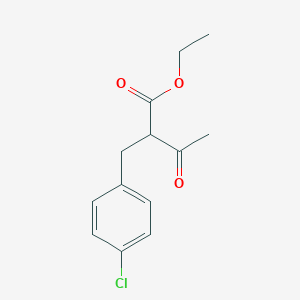
![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)
![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)
